4-Chloro-2,5-dma hydrochloride
Overview
Description
4-Chloro-2,5-dimethoxyamphetamine or 2,5-dimethoxy-4-chloroamphetamine or 4-Chloro-2,5-DMA or DOC is a psychedelic hallucinogenic drug of the phenethylamine family . It is an analog of 2,5-DMA which can be found on the illicit drug market . Its physiological and toxicological properties are poorly understood .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,5-dma hydrochloride is C11H16ClNO2 • HCl . The average mass is 266.164 Da .Scientific Research Applications
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a DMAP salt, serves as a recyclable catalyst for acylating inert alcohols and phenols under base-free conditions. The reaction mechanism was investigated, revealing that DMAP·HCl and the acylating reagent form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This intermediate then releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).
Agricultural and Environmental Impact
- The herbicide 2,4-Dichlorophenoxy acetic acid dimethyl amine salt (2,4-D DMA), a related compound, is mainly used against broad-leaf weeds. However, its formulations may contain dioxins, which can disrupt dental development in young rats and potentially impact infant's dental development when passed through mother's milk (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).
- The fate of 2,4-D applied to crops like wheat and potatoes, and its metabolic pathways, were studied to evaluate environmental effects (Hamburg, Puvanesarajah, Burnett, Barnekow, Premkumar, & Smith, 2001).
Health and Safety Measures
- 2,4-D DMA, another related compound, poses challenges in environmental pollution control. A study developed an optimal air pollution control system in the manufacturing process to minimize DMA vapors emission, improving air quality in nearby urban areas (Arsenijević et al., 2008).
Chemical Synthesis and Kinetics
- The synthesis and reaction kinetics of 2-Azido-N,N-dimethylethylamine Hydrochloride (related to 4-Chloro-2,5-dma Hydrochloride) in aqueous solution were examined, providing insights into the efficiency of synthesis processes (Li Gang, 2013).
Analytical Chemistry
- The solubility of similar compounds in various solvents was investigated, providing essential data for chemical processes involving this compound (Liu, Liu, Xu, Zhang, & Zhang, 2019).
Mechanism of Action
Target of Action
It is categorized as an amphetamine , which typically exert their effects by interacting with monoamine transporters and influencing the concentration of neurotransmitters in the brain.
Mode of Action
As an amphetamine, it is likely to increase the release or inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby enhancing their effects .
Result of Action
4-Chloro-2,5-dma hydrochloride has been associated with high addictive liability in rodents . It has also been associated with fatality .
Safety and Hazards
The toxicity of DOC is not known, but nausea, chest pains, and vasoconstriction have been reported by some users . In June 2006, four teenagers were admitted to a hospital in Metropolitan Detroit, Michigan after accidentally overdosing DOC .
Relevant Papers The most relevant paper retrieved is titled "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review" . This review provides an overview of methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices, both traditional and alternative ones . It highlights the great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs .
Biochemical Analysis
Biochemical Properties
It is known to be an analog of 2,5-DMA, which activates the serotonin 5-HT2 receptors . This suggests that 4-Chloro-2,5-dma hydrochloride may interact with these receptors and potentially other biomolecules in the body.
Cellular Effects
It is known to have a high addictive liability in rodents
Molecular Mechanism
As an analog of 2,5-DMA, it is presumed to exert its effects through interactions with the serotonin 5-HT2 receptors
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a high addictive liability
properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCUOAJVCUYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679946 | |
Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42203-77-0 | |
Record name | 4-Chloro-2,5-dma hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOC hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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